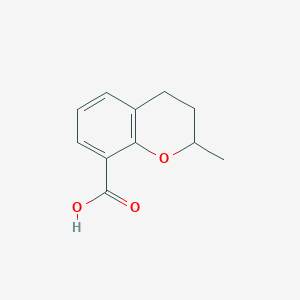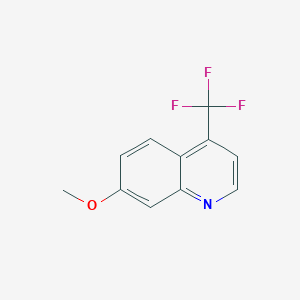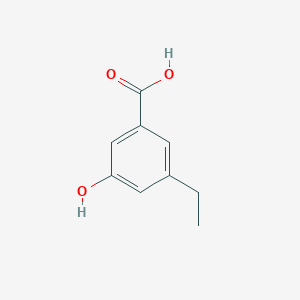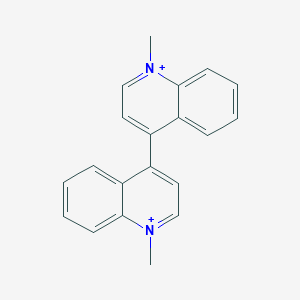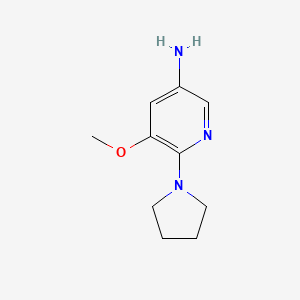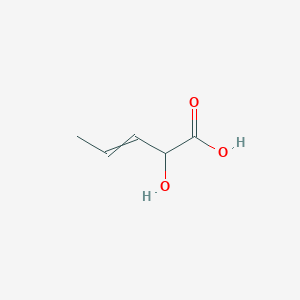
2-Phenylpyrroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpyrroline is an organic compound with the molecular formula C10H9N It is a heterocyclic compound that contains a pyrroline ring substituted with a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpyrroline can be synthesized through several methods. One common method involves the cyclization of 4-chlorobutyronitrile with phenylmagnesium bromide, followed by dehydrogenation using palladium-supported catalysts such as Pd/C or Pd/Al2O3 . Another method involves the treatment of acetophenone oxime with acetylene in a KOH-DMSO system at 135-150°C under acetylene atmospheric pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. For example, the dehydrogenation of 2-Phenyl-1-pyrroline to 2-Phenylpyrrole can be performed on a 20-gram scale with good yields and selectivities .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylpyrrole.
Reduction: Reduction reactions can convert it to other derivatives.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Major Products
The major product formed from the oxidation of this compound is 2-Phenylpyrrole .
Scientific Research Applications
2-Phenylpyrroline has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Medicine: It is investigated for its potential use in the treatment of mental and cardiovascular diseases.
Industry: It is used in the preparation of dyes and conductive pigment composites.
Mechanism of Action
The mechanism of action of 2-Phenylpyrroline involves its interaction with specific molecular targets and pathways. For example, phenylpyrroles, which are derivatives of this compound, activate the fungal osmotic signal transduction pathway through their perception by a typical fungal hybrid histidine kinase . This activation leads to various downstream reactions, such as activation of H±ATPase, K±influx, and glycerol biosynthesis, resulting in increased intracellular turgor and membrane hyperpolarization .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrole: A closely related compound that can be synthesized from 2-Phenylpyrroline.
2-Phenylpyridine: Another similar compound with a pyridine ring instead of a pyrroline ring.
Uniqueness
This compound is unique due to its specific structure and reactivity
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-phenyl-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-7,11H,4,8H2 |
InChI Key |
HZTGVDVKRFOEOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


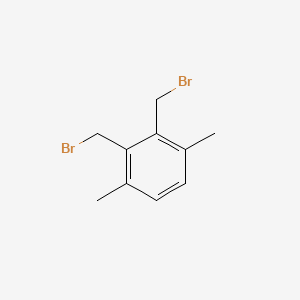
![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
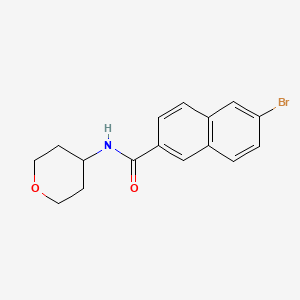
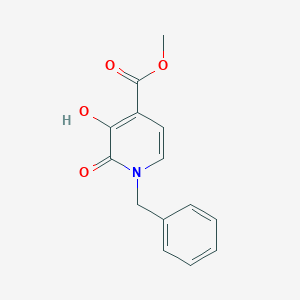

![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
